molecular formula C20H14FN3O2S B3398908 (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-10-4

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398908
CAS No.: 1021263-10-4
M. Wt: 379.4 g/mol
InChI Key: VCAPTMJKRUPSFJ-RVDMUPIBSA-N
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Description

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound featuring a conjugated vinylamino linker between a 4-(4-fluorophenyl)thiazole moiety and a methyl benzoate group. The E configuration of the vinyl group ensures planarity, which may enhance π-π stacking interactions and electronic conjugation. This compound is structurally analogous to sulfonylurea herbicides and kinase inhibitors but lacks direct pesticidal or therapeutic annotations in the available literature .

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-26-20(25)14-4-8-17(9-5-14)23-11-15(10-22)19-24-18(12-27-19)13-2-6-16(21)7-3-13/h2-9,11-12,23H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAPTMJKRUPSFJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Vinylation and Cyanation:

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoates or thiazoles.

Scientific Research Applications

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Differences :

  • Substituent on the phenyl ring : Methoxy (-OCH₃) at the para position instead of fluorine (-F).
  • Ester group : Ethyl ester (COOEt) vs. methyl ester (COOMe).

Impact on Properties :

  • The methoxy group is electron-donating, which may reduce electrophilicity compared to the electron-withdrawing fluorine.
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .
Property Target Compound (Fluorophenyl) Methoxy Analog (Ethyl Ester)
Molecular Formula C₂₁H₁₅FN₃O₂S C₂₂H₁₉N₃O₃S
Molecular Weight 400.43 g/mol 405.47 g/mol
Substituent Electronic Electron-withdrawing (-F) Electron-donating (-OCH₃)
Ester Hydrolysis Faster (methyl) Slower (ethyl)

Research Findings: No direct comparative studies are available, but computational modeling (e.g., DFT) could predict differences in dipole moments and frontier molecular orbitals, influencing reactivity .

4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide

Key Differences :

  • Substituent on the phenyl ring : Isobutyl group (-CH₂CH(CH₃)₂) instead of fluorine.
  • Terminal group : Benzamide (-CONH₂) vs. methyl benzoate (-COOMe).

Impact on Properties :

  • The benzamide group enhances hydrogen-bonding capacity compared to the ester, improving solubility in polar solvents .
Property Target Compound (Fluorophenyl) Isobutyl Analog (Benzamide)
Molecular Formula C₂₁H₁₅FN₃O₂S C₂₃H₂₁N₄OS
Molecular Weight 400.43 g/mol 413.50 g/mol
Steric Effects Low (-F) High (-CH₂CH(CH₃)₂)
Hydrogen Bonding Moderate (ester) High (amide)

Research Findings :
Amide derivatives often show enhanced thermal stability and solubility in aqueous media, which may be advantageous in pharmaceutical formulations .

Metsulfuron-Methyl and Related Sulfonylurea Herbicides

Key Differences :

  • Core structure: Sulfonylurea bridge vs. vinylamino-thiazole-benzoate.
  • Functional groups: Triazine ring in sulfonylureas vs. cyano-vinyl in the target compound.

Impact on Properties :

Property Target Compound Metsulfuron-Methyl
Target Enzyme Not established Acetolactate synthase (ALS)
Bioactivity Unreported Herbicidal
Key Functional Group Cyano-vinyl Sulfonylurea-triazine

Research Findings : While sulfonylureas are well-characterized herbicides, the target compound’s biological activity remains unexplored in the literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

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